molecular formula C7H4ClNO B107618 5-Chlorobenzoxazole CAS No. 17200-29-2

5-Chlorobenzoxazole

Cat. No. B107618
Key on ui cas rn: 17200-29-2
M. Wt: 153.56 g/mol
InChI Key: VWMQXAYLHOSRKA-UHFFFAOYSA-N
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Patent
US07943767B2

Procedure details

A mixture of 5-chlorobenzoxazole (0.129 g, 0.84 mmol), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi-1,3,2-dioxaborolane (0.4956 g, 1.95 mmol), potassium acetate (0.41 g, 4.2 mmol), 1,3-bis(2,6-diisopropylphenylimidazol-2-ylidene hydrochloride (43 mg, 0.10 mmol) and palladium acetate (11 mg, 0.05 mmol) was degassed, treated with tetrahydrofuran (10 mL) and the resulting mixture heated at 80° C. overnight. The mixture was diluted with water (100 mL), acidified to pH 6 and extracted with EtOAc (3×40 mL). The extracts were washed with water, dried and concentrated in vacuo. The residue so obtained was purified by chromatography over silica gel eluting with DCM to 10% MeCN/DCM to afford 1,3-benzoxazole-5-boronic acid, pinacol ester. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.37-1.39 (m, 12 H) 7.59 (d, J=8.34 Hz, 1 H) 7.86 (dd, J=8.08, 1.01 Hz, 1 H) 8.10 (s, 1 H) 8.26 (s, 1 H); MS (ES+): m/z 246.23 [MH+].
Quantity
0.129 g
Type
reactant
Reaction Step One
Quantity
0.4956 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.41 g
Type
reactant
Reaction Step One
[Compound]
Name
2,6-diisopropylphenylimidazol-2-ylidene hydrochloride
Quantity
43 mg
Type
reactant
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]=[N:7][C:6]=2[CH:10]=1.CC1(C)C(C)(C)[O:15][B:14](B2OC(C)(C)C(C)(C)O2)[O:13]1.C([O-])(=O)C.[K+].C(C1C=CC=C(C(C)C)C=1Cl=C1N=CC=N1)(C)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[O:9]1[C:5]2[CH:4]=[CH:3][C:2]([B:14]([OH:15])[OH:13])=[CH:10][C:6]=2[N:7]=[CH:8]1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0.129 g
Type
reactant
Smiles
ClC=1C=CC2=C(N=CO2)C1
Name
Quantity
0.4956 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
Name
potassium acetate
Quantity
0.41 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
2,6-diisopropylphenylimidazol-2-ylidene hydrochloride
Quantity
43 mg
Type
reactant
Smiles
Name
Quantity
11 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
ADDITION
Type
ADDITION
Details
treated with tetrahydrofuran (10 mL)
ADDITION
Type
ADDITION
Details
The mixture was diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×40 mL)
WASH
Type
WASH
Details
The extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue so obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography over silica gel eluting with DCM to 10% MeCN/DCM

Outcomes

Product
Name
Type
product
Smiles
O1C=NC2=C1C=CC(=C2)B(O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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